molecular formula C12H14Cl2N2O2 B4869598 N-(2,3-dichlorophenyl)-N',N'-diethyloxamide

N-(2,3-dichlorophenyl)-N',N'-diethyloxamide

Cat. No.: B4869598
M. Wt: 289.15 g/mol
InChI Key: DVUMIAZCNSDNDB-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N’,N’-diethyloxamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-N’,N’-diethyloxamide typically involves the reaction of 2,3-dichloroaniline with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of N-(2,3-dichlorophenyl)-N’,N’-diethyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation and crystallization to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-N’,N’-diethyloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dichlorophenyl)-N’,N’-diethyloxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-N’,N’-diethyloxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to changes in biochemical pathways. For example, it has been shown to inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dichlorophenyl)-N’,N’-diethyloxamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-N',N'-diethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c1-3-16(4-2)12(18)11(17)15-9-7-5-6-8(13)10(9)14/h5-7H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUMIAZCNSDNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dichlorophenyl)-N',N'-diethyloxamide

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